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Abstract
BMS-986308 is a potent and selective, orally active small-molecule inhibitor of the Renal Outer

Medullary Potassium (ROMK) channel.[1][2][3] Developed by Bristol Myers Squibb, this

compound has emerged as a promising therapeutic candidate for conditions such as heart

failure, offering a novel mechanism for diuresis and natriuresis with a potassium-sparing effect.

[4][5][6] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacological properties, mechanism of action, and key experimental

protocols related to BMS-986308.

Chemical Structure and Physicochemical Properties
BMS-986308 is a complex heterocyclic molecule with the IUPAC name 4-methyl-6-(4-

(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-

1,2,3-triazol-2-yl)nicotinonitrile. Its development originated from a series of piperazine-based

compounds optimized for ROMK potency and selectivity.[4]
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Property Value Reference

IUPAC Name

4-methyl-6-(4-(((3S,5R)-3-

methyl-5-(4-methyl-1-oxo-1,3-

dihydroisobenzofuran-5-

yl)piperazin-1-yl)methyl)-2H-

1,2,3-triazol-2-yl)nicotinonitrile

MedKoo Biosciences

Chemical Formula C₂₄H₂₅N₇O₂ MedKoo Biosciences

Molecular Weight 443.51 g/mol MedKoo Biosciences

CAS Number 2254333-97-4 MedKoo Biosciences

SMILES

Cc1cc(C#N)ncc1n2nc(CN3C--

INVALID-LINK--N--INVALID-

LINK--C3)cn2

MedKoo Biosciences

ADME Profile Favorable preclinical profile [6][7]

Pharmacological Properties
BMS-986308 acts as a selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, a key

regulator of potassium homeostasis in the kidneys.[6]

In Vitro Pharmacology
Parameter Value Species/Cell Line Reference

ROMK IC₅₀ ~20–40 nM
Human ROMK-

expressing cell lines
MedKoo Biosciences

Selectivity

Selective for ROMK

over hERG and other

inwardly rectifying

potassium channels

(Kir2.1, Kir2.3, Kir4.1,

and Kir7.1)

N/A [1][2]

In Vivo Pharmacology & Pharmacokinetics (Human)
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A first-in-human, single ascending dose study (NCT04763226) in healthy adult participants

revealed the following pharmacokinetic and pharmacodynamic properties:[8]

Parameter Value Dose Reference

Tmax (median) 1.00 - 1.75 hours 1 - 100 mg [7]

Terminal Half-life (t½) ~13 hours 1 - 100 mg [7]

Diuresis (24h change

from baseline)

Increased in a dose-

dependent manner,

starting at 30 mg.

Largest mean change:

2055.3 mL

100 mg [7]

Natriuresis (24h

change from baseline)

Increased in a dose-

dependent manner,

starting at 30 mg.

Largest mean change:

213.7 mmol

100 mg [7]

Kaliuresis No significant change Up to 100 mg [8]

Mechanism of Action and Signaling Pathway
BMS-986308 exerts its diuretic and natriuretic effects by inhibiting the ROMK channel in two

key segments of the nephron: the Thick Ascending Limb (TAL) of the Loop of Henle and the

Cortical Collecting Duct (CCD).[6]

In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into

the tubular lumen. This potassium recycling is crucial for the function of the Na⁺-K⁺-2Cl⁻

cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium. By inhibiting

ROMK, BMS-986308 reduces the luminal potassium concentration, thereby indirectly

inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and

diuresis).[2]

In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion

into the urine. Inhibition of ROMK in the CCD directly reduces potassium excretion, leading
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to the potassium-sparing effect of the drug.[2] Furthermore, this inhibition is thought to

reduce the electrochemical driving force for sodium reabsorption through the epithelial

sodium channel (ENaC).[2]
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Signaling Pathway of BMS-986308 in the Nephron.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of key experimental protocols relevant to the study of BMS-986308.

In Vitro hERG Manual Patch-Clamp Assay
This assay is critical for assessing the potential for cardiac side effects by measuring the

inhibition of the hERG potassium channel.

Objective: To determine the IC₅₀ value of BMS-986308 for the hERG channel.

Methodology:

Cell Culture: HEK 293 cells stably expressing hERG channels are cultured on glass

coverslips.

Electrophysiology:

Coverslips are placed in an experimental chamber and perfused with a bath solution

containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES,

adjusted to pH 7.4.

Whole-cell patch-clamp recordings are established.

A specific voltage protocol is applied repeatedly (0.05 Hz) to elicit hERG tail currents: a

depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization

step to -65 mV for 3 seconds.

Compound Application:

Once a stable baseline tail current is recorded, BMS-986308 is applied at various

concentrations.

The percentage of inhibition of the tail current is measured for each concentration.

Data Analysis: The concentration-response data are fitted with a four-parameter equation to

calculate the IC₅₀ value.
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HEK 293 cells with hERG expression Establish whole-cell patch clamp Apply voltage protocol to elicit tail currents Record baseline current Apply BMS-986308 at various concentrations Measure % inhibition of tail current Calculate IC50
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Workflow for hERG Manual Patch-Clamp Assay.

In Vivo Volume-Loaded Rat Diuresis Model
This model is used to assess the diuretic and natriuretic efficacy of a compound in a preclinical

setting.

Objective: To evaluate the dose-dependent effects of BMS-986308 on urine output and

electrolyte excretion in rats.

Methodology:

Animals: Male Sprague-Dawley rats are used.

Acclimation and Fasting: Animals are acclimated to metabolic cages and fasted overnight

with free access to water.

Volume Loading: Prior to dosing, all animals receive an oral saline load (e.g., 15 mL/kg body

weight) to ensure adequate hydration and urine flow.

Dosing:

Animals are divided into groups and administered either vehicle control, a positive control

(e.g., furosemide 10 mg/kg), or BMS-986308 at various oral doses (e.g., 0.01-3 mg/kg).

Urine Collection and Measurement:

Immediately after dosing, rats are placed individually in metabolic cages.

Urine is collected at specified time intervals (e.g., every hour for 5 hours).

The total volume of urine is measured for each interval and cumulatively.
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Electrolyte Analysis: Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺)

concentrations to determine the natriuretic and kaliuretic effects.

Data Analysis: Diuretic activity, natriuretic index, and other relevant parameters are

calculated and compared between treatment groups and the control group.

Acclimate & fast Sprague-Dawley rats

Administer oral saline load

Dose with Vehicle, Positive Control, or BMS-986308

Place in individual metabolic cages

Collect urine at timed intervals

Measure urine volume Analyze urine for Na+ and K+

Calculate diuretic and natriuretic activity

Click to download full resolution via product page

Workflow for the Volume-Loaded Rat Diuresis Model.
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Conclusion
BMS-986308 is a novel, potent, and selective ROMK inhibitor with a promising preclinical and

early clinical profile. Its unique mechanism of action, leading to potassium-sparing diuresis and

natriuresis, positions it as a potential new therapeutic option for heart failure and other

conditions characterized by fluid overload. The data and protocols presented in this guide offer

a comprehensive resource for researchers and drug development professionals working on or

interested in this new class of diuretics. Further clinical investigation is warranted to fully

elucidate its therapeutic potential and long-term safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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